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Compound of Interest

Compound Name: 5-Aminoquinolin-2(1H)-one

Cat. No.: B041705

Introduction

5-Aminoquinolin-2(1H)-one, with the CAS Number 61317-32-6, is a quinolinone derivative of
interest in medicinal chemistry and drug development.[1][2][3][4] Its structure combines a
lactam ring with an aromatic amine, suggesting potential for diverse biological activities. This
guide provides a comprehensive overview of the expected spectroscopic data for 5-
Aminoquinolin-2(1H)-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also
presented.

It is important to note that while the existence of this compound is documented, a complete set
of experimentally validated spectroscopic data is not readily available in publicly accessible
literature. Therefore, the data presented in the following tables are predicted based on the
analysis of structurally related compounds and established principles of spectroscopic
interpretation.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 5-Aminoquinolin-2(1H)-
one. These predictions are based on data from similar quinolinone and aminoquinoline
structures.[5][6][7][8]

Table 1: Predicted *H NMR Spectroscopic Data
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e Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)

H-3 6.4-6.6 d 9.0-10.0

H-4 7.7-79 d 9.0-10.0

H-6 6.8-7.0 d 75-8.5

H-7 72-74 t 7.5-8.5

H-8 7.0-7.2 d 7.5-8.5

NH (amide) 10.0-12.0 brs -

NHz (amine) 45-55 brs -

Table 2: Predicted 13C NMR Spectroscopic Data

Carbon Atom

Predicted Chemical Shift (8, ppm)

C-2 162 - 165
C-3 120 - 123
C-14 138 - 141
C-4a 115- 118
C-5 145 - 148
C-6 110- 113
C-7 128 - 131
C-8 118 - 121
C-8a 138 - 141
Table 3: Predicted IR Spectroscopic Data
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Predicted Wavenumber

Functional Group Description
(cm™)
N-H (amide) 3100 - 3300 Stretching, broad
N-H (amine) 3300 - 3500 Stretching, two bands
C-H (aromatic) 3000 - 3100 Stretching
C=0 (lactam) 1650 - 1680 Stretching
C=C (aromaitic) 1580 - 1620 Stretching
C-N 1250 - 1350 Stretching

Table 4: Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula CoHsN20

Molecular Weight 160.17 g/mol

Exact Mass 160.0637

Predicted [M+H]* 161.0715

Common Fragments Loss of CO, loss of NH3

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to
characterize 5-Aminoquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:
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Weigh approximately 5-10 mg of 5-Aminoquinolin-2(1H)-one.

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).
Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).[9]

Thoroughly mix the solution to ensure homogeneity.

Transfer the solution into a clean, dry 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 16 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.[9]

13C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled experiment.

Spectral Width: Approximately 240 ppm.

Number of Scans: 1024 or more.

Relaxation Delay: 2 seconds.[9]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Apply baseline correction.

Calibrate the chemical shifts to the residual solvent peak (DMSO-ds at o 2.50 for 1H and &
39.52 for 13C).[10]
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of 5-Aminoquinolin-2(1H)-one with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
uniform powder is obtained.[11]

e Place a portion of the mixture into a pellet-forming die.

o Press the die under high pressure (several tons) to form a transparent or translucent pellet.
Acquisition Parameters:

e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

Data Processing:

o Collect a background spectrum of the empty sample compartment.

e Collect the spectrum of the sample pellet.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an
electrospray ionization (ESI) source.
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Sample Preparation:

e Prepare a stock solution of 5-Aminoquinolin-2(1H)-one in a suitable solvent (e.g., methanol
or acetonitrile) at a concentration of approximately 1 mg/mL.

 Dilute the stock solution with the same solvent to a final concentration of 1-10 pg/mL.[12]

e A small amount of formic acid (0.1%) can be added to the final solution to promote
protonation for positive ion mode analysis.

Acquisition Parameters (Positive ESI Mode):

 lonization Mode: Electrospray lonization (ESI), positive.
e Mass Range: m/z 50 - 500.

o Capillary Voltage: 3-4 kV.

e Source Temperature: 100-150 °C.

o Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS)
mode for fragmentation analysis.

Data Processing:
e The acquired data is processed using the instrument's software.
e The exact mass of the molecular ion ([M+H]*) is determined from the full scan spectrum.

e The fragmentation pattern is analyzed from the MS/MS spectrum to aid in structural
elucidation.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
synthesized compound like 5-Aminoquinolin-2(1H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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